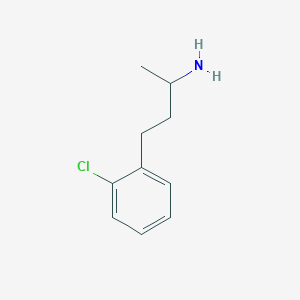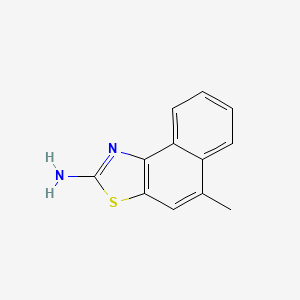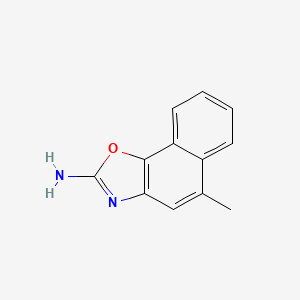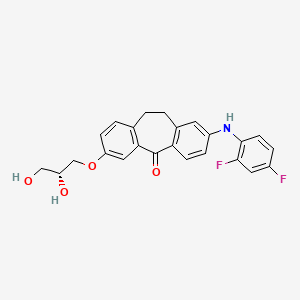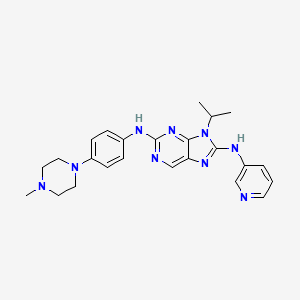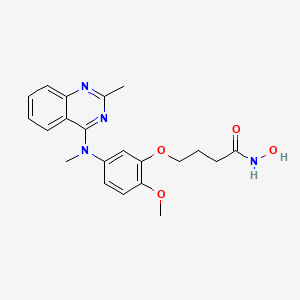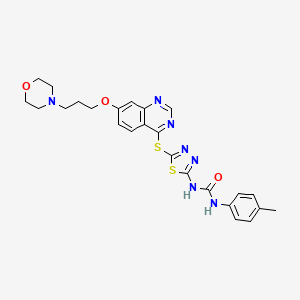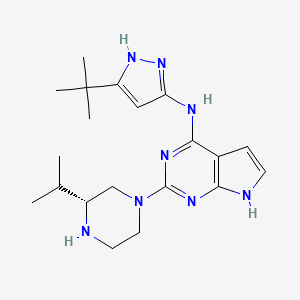
Spastazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spastazoline is a novel chemical compound known for its potent inhibitory effects on the microtubule-severing enzyme spastin. Spastin is an ATPase associated with diverse cellular activities, playing a crucial role in microtubule dynamics, cell division, and intracellular vesicle transport. This compound has gained significant attention in scientific research due to its ability to selectively inhibit spastin, making it a valuable tool for studying microtubule dynamics and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of spastazoline involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product. The compound is typically supplied as a powder and stored under specific conditions to maintain its stability .
化学反应分析
Types of Reactions: Spastazoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms with different chemical properties.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical structure
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties .
科学研究应用
Spastazoline has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the function of spastin and its role in microtubule dynamics.
Biology: this compound is employed in cellular and molecular biology research to investigate the effects of spastin inhibition on cell division and intracellular transport.
Medicine: The compound has potential therapeutic applications in treating conditions related to abnormal microtubule dynamics, such as neurodegenerative diseases and cancer.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting microtubule dynamics .
作用机制
Spastazoline exerts its effects by selectively inhibiting the ATPase activity of spastin. It introduces an electropositive group to the N386 in the human spastin side chain, leading to specific and efficient inhibition of the ATPase activity of the AAA domain. This inhibition abolishes spastin’s microtubule-severing function, thereby affecting microtubule dynamics and cellular processes dependent on spastin activity .
相似化合物的比较
Fusicoccin (FC-A): A 14-3-3 protein agonist that promotes neurite outgrowth and regeneration by enhancing spastin function.
R18: Another compound that interacts with the 14-3-3/spastin pathway to regulate microtubule dynamics
Uniqueness of Spastazoline: this compound is unique in its ability to selectively inhibit spastin, making it a valuable tool for studying the specific functions of spastin in microtubule dynamics. Unlike other compounds that may have broader effects on microtubule dynamics, this compound’s selective inhibition allows for more precise investigations into the role of spastin .
属性
IUPAC Name |
N-(5-tert-butyl-1H-pyrazol-3-yl)-2-[(3R)-3-propan-2-ylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N8/c1-12(2)14-11-28(9-8-21-14)19-24-17-13(6-7-22-17)18(25-19)23-16-10-15(26-27-16)20(3,4)5/h6-7,10,12,14,21H,8-9,11H2,1-5H3,(H3,22,23,24,25,26,27)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOLTAKAPDKZRY-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)C2=NC3=C(C=CN3)C(=N2)NC4=NNC(=C4)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(CCN1)C2=NC3=C(C=CN3)C(=N2)NC4=NNC(=C4)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of Spastazoline?
A: this compound functions by inhibiting the microtubule-severing activity of the AAA protein spastin [, ]. This inhibition is thought to occur through direct binding of this compound to spastin, although the exact binding site and mechanism remain to be fully elucidated.
Q2: How does this compound's effect on microtubule dynamics impact neuronal development?
A: While microtubule dynamics are crucial for neurite extension and nucleokinesis in developing neurons, this compound's inhibition of spastin appears to have a limited impact on these processes []. Research using iPSC-derived neurons (EBiSC-NEUR1) demonstrated that this compound treatment only minimally affected nucleokinesis and showed no significant effects on neurite extension. This suggests that other factors might compensate for the reduced spastin activity in these specific contexts.
Q3: Does this compound influence the therapeutic potential of targeting spastin in spinal cord injury?
A: Interestingly, while this compound inhibits spastin, research indicates that activating spastin might be beneficial for spinal cord injury recovery []. The study found that a 14-3-3 agonist, Fusicoccin-A, promoted neurite outgrowth and regeneration in a spastin-dependent manner, and this effect was reversed by this compound. This highlights the complex role of spastin in neuronal regeneration and suggests that simply inhibiting it with this compound might not be a viable therapeutic strategy for spinal cord injury.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

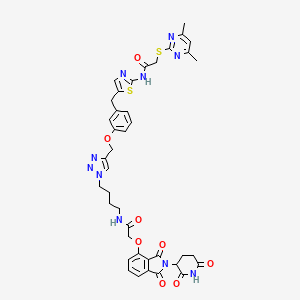
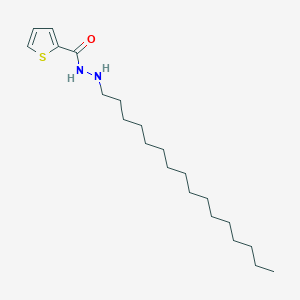
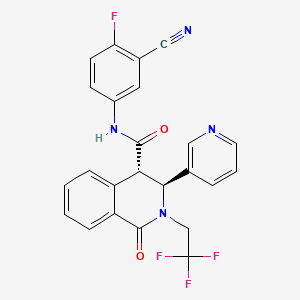
![disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate](/img/structure/B610859.png)
